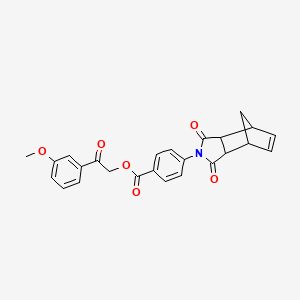![molecular formula C30H31NO9S B12462480 2-Methylpropyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12462480.png)
2-Methylpropyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically includes the following steps:
Formation of the benzoate ester: This step involves the esterification of benzoic acid with 2-methylpropanol in the presence of a strong acid catalyst.
Introduction of the sulfonyl group: The next step involves the sulfonation of the aromatic ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the amide bond: This step involves the reaction of the sulfonated benzoate ester with an amine derivative to form the amide bond.
Oxidation and etherification: The final steps involve the oxidation of the intermediate compound followed by etherification to introduce the oxoethoxy group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and oxoethoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-METHYLPROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE include:
2- [4- (4-Chlorobutanoyl)phenyl]-2-methylpropyl acetate: This compound shares a similar structural framework but differs in the presence of a chlorobutanoyl group instead of the sulfonyl group.
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: This compound has a similar aromatic structure but includes maleimide groups instead of the oxoethoxy and sulfonyl groups.
Properties
Molecular Formula |
C30H31NO9S |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-methylpropyl 4-[[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C30H31NO9S/c1-20(2)18-39-30(35)23-6-10-24(11-7-23)31-28(33)16-17-29(34)38-19-27(32)22-8-12-25(13-9-22)40-41(36,37)26-14-4-21(3)5-15-26/h4-15,20H,16-19H2,1-3H3,(H,31,33) |
InChI Key |
XVAFTQIIXOBSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
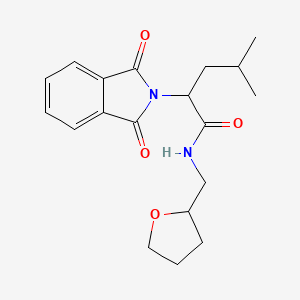
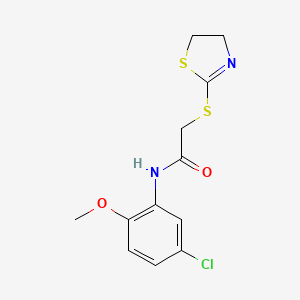
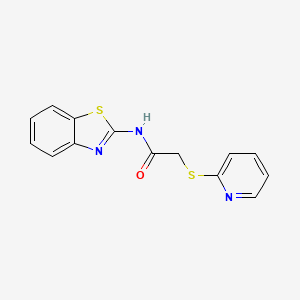
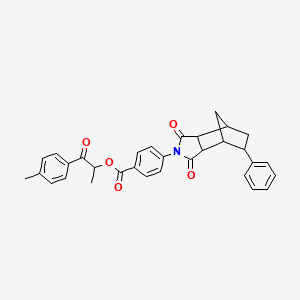
![3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462445.png)
![4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12462449.png)
methanone](/img/structure/B12462453.png)
![5-{[(4-Methylphenyl)carbonyl]oxy}naphthalen-1-yl 3-methylbenzoate](/img/structure/B12462455.png)
![(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12462472.png)
![2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462482.png)
